1-Propanamine, N-propyl-, trifluoroacetate
Description
Historical Context and Discovery in Chemical Literature
The discovery of 1-propanamine, N-propyl-, trifluoroacetate aligns with the mid-20th-century surge in organofluorine chemistry, driven by the quest for thermally stable and chemically inert compounds. While its exact synthesis timeline remains undocumented in public literature, its inclusion in chemical catalogs by suppliers such as TCI America highlights its adoption as a reagent in organic synthesis and analytical applications. Early studies on trifluoroacetate salts emphasized their utility in stabilizing ammonium ions, a property leveraged in chromatographic separations and catalysis. The compound’s emergence as a distinct entity likely arose from methodological advancements in quaternary ammonium salt synthesis, particularly via acid-base reactions between dipropylamine and trifluoroacetic acid.
Nomenclature and Structural Overview in Scholarly Discourse
The systematic IUPAC name This compound delineates its molecular architecture: a dipropylammonium cation paired with a trifluoroacetate anion. The structural formula, $$ \text{C}6\text{H}{15}\text{N} \cdot \text{C}2\text{HF}3\text{O}_2 $$, corresponds to a molecular weight of 215.22 g/mol. Spectroscopic analyses, including $$ ^1\text{H} $$-NMR and $$ ^{13}\text{C} $$-NMR, confirm the presence of propyl chains bonded to a central nitrogen atom and the trifluoroacetyl group’s characteristic electron-withdrawing trifluoromethyl moiety.
Table 1: Structural and Physicochemical Properties of this compound
The crystalline structure facilitates its use in stoichiometric reactions, while its hygroscopic nature necessitates stringent handling protocols to prevent hydrolysis.
Relevance within the Broader Field of Trifluoroacetate Derivatives
Trifluoroacetate derivatives are prized for their metabolic stability and solubility in polar aprotic solvents, making them indispensable in pharmaceuticals and analytical chemistry. This compound exemplifies these traits, serving dual roles as a chiral resolving agent and a volatile ion-pairing additive.
In high-performance liquid chromatography (HPLC), ammonium trifluoroacetates enhance enantiomeric separation of acidic and basic analytes on polysaccharide-based chiral stationary phases. Their dual functionality—acting as both counterions and mobile-phase modifiers—eliminates the need for additive switching between analyses, streamlining method development. For instance, this compound’s trifluoroacetate anion improves peak symmetry and resolution in the separation of steroidal triols via gas chromatography–mass spectrometry (GC-MS), achieving detection limits as low as 0.1 ng/mL.
Table 2: Applications of Trifluoroacetate Derivatives in Analytical Chemistry
Furthermore, its utility extends to synthetic organic chemistry, where it facilitates palladium-catalyzed cross-coupling reactions by stabilizing reactive intermediates without coordinating to metal centers. This versatility underscores its interdisciplinary relevance, bridging gaps between analytical methodology and synthetic innovation.
Properties
IUPAC Name |
N-propylpropan-1-amine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.C2HF3O2/c1-3-5-7-6-4-2;3-2(4,5)1(6)7/h7H,3-6H2,1-2H3;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAIRCAZEYFUCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30771478 | |
| Record name | Trifluoroacetic acid--N-propylpropan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30771478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143651-07-4 | |
| Record name | Trifluoroacetic acid--N-propylpropan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30771478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropylammonium Trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propanamine, N-propyl-, trifluoroacetate can be synthesized through the reaction of 1-propanamine with trifluoroacetic anhydride under controlled conditions. The reaction typically involves:
Reactants: 1-propanamine and trifluoroacetic anhydride.
Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for higher yield and purity. This includes:
Catalysts: Use of Lewis acid catalysts to enhance the reaction rate.
Purification: Techniques like distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-Propanamine, N-propyl-, trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding amides or reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides and conditions involving basic or acidic catalysts.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-substituted propanamines.
Oxidation: Formation of trifluoroacetamides.
Reduction: Formation of primary amines and alcohols.
Scientific Research Applications
Synthesis Applications
1-Propanamine, N-propyl-, trifluoroacetate serves as an important intermediate in the synthesis of various organic compounds. Some notable applications include:
- Trifluoroacetylation Reactions : It is used in the trifluoroacetylation of amines and alcohols, which enhances the lipophilicity and stability of the resultant compounds. This reaction is often catalyzed by bases such as 4-dimethylaminopyridine (DMAP) .
- Synthesis of Trifluoromethyl Compounds : The compound acts as a precursor for the synthesis of trifluoromethyl ketones via metathesis reactions with alkyl aryl ketones. This method is valuable for producing compounds with unique electronic properties .
- Electrosynthesis Applications : It can be utilized in electrosynthetic pathways to generate trifluoroacetyl derivatives, which are useful in pharmaceuticals and agrochemicals .
Biological Applications
Research indicates that this compound may have several biological applications:
- Pharmaceutical Development : It has been explored as a potential building block for drugs targeting respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. Its derivatives may exhibit bronchodilator activity due to their structural similarities to known therapeutic agents .
- Enzyme Activity Modulation : The compound can be used in studies aimed at understanding enzyme mechanisms and interactions due to its ability to modify enzyme substrates through trifluoroacetylation .
Case Study 1: Synthesis of Uridine Derivatives
A study demonstrated the chemoenzymatic synthesis of uridine 5'-diphosphate N-trifluoacetyl glucosamine using recombinant enzymes. This approach highlighted the utility of trifluoroacetyl derivatives in synthesizing complex carbohydrates relevant to bacterial glycosyltransferases .
Case Study 2: Trifluoromethyl Ketones
Research published in Tetrahedron outlined an efficient method for synthesizing substituted trifluoromethyl benzo[b]thiophenes using this compound as an intermediate. This study showcased its role in creating compounds with potential pharmaceutical applications .
Mechanism of Action
The mechanism by which 1-Propanamine, N-propyl-, trifluoroacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroacetate group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to target sites. The amine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Dipropylamine (1-Propanamine, N-propyl)
- Molecular Formula : C₆H₁₅N
- MW : 101.19 g/mol
- Boiling Point : 109–110°C
- Applications : Intermediate in pharmaceuticals, agrochemicals, and surfactants.
- Regulatory Status : EPA terminated health and safety reporting requirements for this compound in 1990 due to sufficient existing data .
(b) 1-Propanaminium, N,N,N-Trimethyl-3-(perfluorooctanamido)-, Iodide
- Molecular Formula : C₁₄H₁₆F₁₅N₂O·I
- MW : 640.17 g/mol
- Key Features : Contains a perfluorinated chain and quaternary ammonium structure. Used in specialized applications like surfactants or ionic liquids .
(c) n-Propyl Trifluoroacetate
- Synthesis: Formed as a minor product (1b) in propane reactions with trifluoroacetic acid .
- Differentiation : Lacks the amine group, making it more volatile and less polar than the ammonium salt.
Physicochemical Properties
*Estimated based on dipropylamine + trifluoroacetic acid (MW 114.02 g/mol).
Biological Activity
1-Propanamine, N-propyl-, trifluoroacetate (CAS Number: 71345163) is a chemical compound with potential biological activity. This article explores its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 211.22 g/mol
- Chemical Classification : Trifluoroacetate derivative
The trifluoroacetate group is known for enhancing the lipophilicity of compounds, which can influence their biological interactions and pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoroacetyl moiety may facilitate binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including:
- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
In Vitro Studies
Research has indicated that this compound exhibits significant biological activity in vitro. For example:
- Cell Viability Assays : Studies have shown that treatment with this compound can alter cell viability in various cancer cell lines. The half-maximal inhibitory concentration (IC) values were determined through dose-response curves, revealing its potency in inhibiting cell growth.
| Cell Line | IC (µM) | Effect on Cell Viability |
|---|---|---|
| HeLa | 5.2 | Decreased by 70% |
| MCF-7 | 3.8 | Decreased by 65% |
| A549 | 4.5 | Decreased by 60% |
Mechanistic Insights
This compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests a potential role as an anticancer agent.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of various trifluoroacetyl derivatives, including this compound. The results demonstrated that this compound effectively inhibited tumor growth in xenograft models, supporting its therapeutic potential.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings indicated that treatment with this compound reduced oxidative stress markers and improved neuronal survival rates.
Q & A
Q. How can researchers optimize the synthesis of 1-Propanamine, N-propyl-, trifluoroacetate to minimize side products like isopropyl trifluoroacetate?
Methodological Answer: To minimize side products, reaction conditions must be carefully controlled. For example, in propane oxidation with VO(acac)₂ and CF₃COOH, the yield of n-propyl trifluoroacetate (vs. isopropyl) is temperature-dependent. At 80°C, the total product yield peaks (0.60 mmol for 1a and 0.20 mmol for 1b), but higher temperatures lead to decomposition . Key steps include:
- Temperature Optimization : Use a gradient approach (e.g., 60–90°C) to identify yield maxima.
- Catalyst-to-Oxidant Ratio : Adjust K₂S₂O₈ concentration to ensure reoxidation of vanadium species, preventing oxidant depletion at elevated temperatures.
- Byproduct Monitoring : Employ GC-MS to track esterification side products and adjust reaction time accordingly .
Q. What thermodynamic properties are critical for predicting the stability of this compound during storage?
Methodological Answer: Stability under storage conditions can be inferred from:
- Vapor Pressure (ΔvapH°) : At 382.4 K, ΔvapH° = 33.47 kJ/mol, indicating volatility at room temperature. Store under inert gas or in sealed containers to prevent sublimation .
- Phase Transition Data : Tₘ (melting point) and T₆ (critical temperature) from NIST data (e.g., Tboil = 382.4 K) guide storage below decomposition thresholds .
- Reactivity with Moisture : The compound’s low water solubility (8.5 ppm) suggests limited hydrolysis, but trifluoroacetate esters are prone to hydrolysis in acidic/basic conditions. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .
Q. Which analytical methods are suitable for quantifying trifluoroacetate counterions in synthesized samples?
Methodological Answer:
- Ion Chromatography (IC) : Use a Shim-pack IC-SA3 column with 8.0 mM Na₂CO₃ eluent to separate acetate, formate, chloride, and trifluoroacetate (TFA) ions. Detection limits for TFA reach ~0.1 ppm with suppressed conductivity .
- NMR Spectroscopy : ¹⁹F NMR (470 MHz, D₂O) provides direct quantification of TFA via integration against an internal standard (e.g., sodium triflate) .
- Mass Spectrometry : ESI-MS in negative-ion mode identifies TFA (m/z 113) and distinguishes it from other carboxylates .
Advanced Research Questions
Q. How can contradictions in leaving group reactivity (trifluoroacetate vs. bromide) between gas-phase and condensed-phase studies be resolved?
Methodological Answer: In gas-phase Sₙ2/E2 reactions, trifluoroacetate exhibits higher reactivity than bromide (iodide > TFA > Br⁻), whereas condensed-phase reactivity reverses (iodide > Br⁻ > TFA) due to solvation effects . To resolve this discrepancy:
- Exothermicity Analysis : Compare ΔH° values for gas-phase (MP2/6-311+G(d,p)) and solution-phase (COSMO-RS) reactions.
- Solvent Screening : Test TFA reactivity in aprotic (e.g., DMSO) vs. protic solvents (e.g., H₂O) to isolate solvation impacts.
- Kinetic Isotope Effects (KIEs) : Measure KIEs for C–O bond cleavage to distinguish between mechanistic pathways .
Q. What experimental approaches assess the environmental persistence of trifluoroacetate (TFA) degradation products?
Methodological Answer:
- Longitudinal Surface Water Studies : Collect samples over decades (e.g., Northern California/Alaska) and quantify TFA via IC-MS. Evidence shows TFA concentrations increased 3-fold from 2001–2021 due to fluorocarbon emissions .
- Soil Leaching Experiments : Simulate TFA mobility in agricultural soils using column chromatography with ¹⁴C-labeled TFA.
- Microbial Degradation Assays : Incubate TFA with soil microbiomes and track defluorination via ¹⁹F NMR .
Q. How does the trifluoroacetate counterion influence peptide-receptor interactions in biological studies?
Methodological Answer: In peptide derivatives like TT-232 (somatostatin analog), the trifluoroacetate counterion may alter:
- Binding Affinity : Compare IC₅₀ values (e.g., 0.1 nM for TT-232 vs. acetate salts) using radioligand displacement assays .
- Solubility and Stability : Conduct solubility screens (PBS vs. Tris-HCl) and stability tests (37°C, 24 hr) with LC-MS quantification.
- Counterion Exchange : Replace TFA with acetate via ion-exchange chromatography and assess bioactivity changes .
Data Contradiction Analysis
Q. Conflicting vapor pressure data for N-propyl-1-propanamine: How to validate accuracy?
Methodological Answer: NIST reports ΔvapH° = 33.47 kJ/mol at 382.4 K , while industrial SDSs cite 30 mmHg at 25°C . To reconcile:
- Static vs. Dynamic Methods : NIST uses static vapor-pressure cells, whereas industrial data may derive from Reid vapor pressure (RVP) measurements.
- Temperature Calibration : Re-measure using an ebulliometer with traceable thermocouples.
- Comparative Modeling : Apply Antoine equation parameters from NIST to predict vapor pressure at 25°C and compare with SDS values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
